molecular formula C17H12N2OS2 B428512 (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 277756-76-0

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cat. No.: B428512
CAS No.: 277756-76-0
M. Wt: 324.4g/mol
InChI Key: AQJDBWKEYCVPLY-LCYFTJDESA-N
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Description

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a thiazole aldehyde and malononitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include primary amines.

    Substitution: Substituted products will depend on the specific reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole compounds have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structure suggests potential use in the development of new pharmaceuticals, particularly for diseases where thiazole derivatives have shown efficacy.

Industry

    Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
  • (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
  • (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Uniqueness

The presence of the methoxy group in (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile distinguishes it from other similar compounds. This functional group can influence the compound’s electronic properties, reactivity, and potential biological activity, making it unique in its class.

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJDBWKEYCVPLY-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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